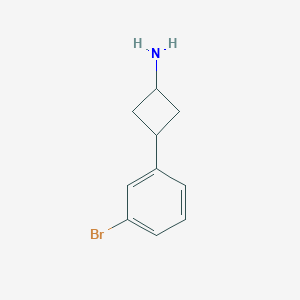

3-(3-Bromophenyl)cyclobutan-1-amine

Beschreibung

3-(3-Bromophenyl)cyclobutan-1-amine is a cyclobutane-based amine derivative featuring a bromine atom at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.12 g/mol (calculated based on analogous compounds in ). Structural analogs of this compound often vary in halogen type (e.g., Cl, F), substituent positions, or ring size, which significantly influence their physicochemical and biological properties .

Eigenschaften

CAS-Nummer |

2007919-16-4 |

|---|---|

Molekularformel |

C10H12BrN |

Molekulargewicht |

226.11 g/mol |

IUPAC-Name |

3-(3-bromophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 |

InChI-Schlüssel |

LQLSFITUIQFMQG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC1N)C2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Bromphenyl)cyclobutan-1-amin beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen. Eine übliche Methode ist die Suzuki-Miyaura-Kupplungsreaktion, bei der eine Bromphenylboronsäure mit einem Cyclobutanon-Derivat in Gegenwart eines Palladiumkatalysators und einer Base umgesetzt wird . Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Tetrahydrofuran oder Dimethylformamid, und die Reaktion wird unter einer inerten Atmosphäre bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-(3-Bromphenyl)cyclobutan-1-amin kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsmethoden wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(3-Bromphenyl)cyclobutan-1-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Bromphenyl)cyclobutan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromphenylgruppe kann an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen beteiligt sein, während der Cyclobutanaminanteil Wasserstoffbrückenbindungen mit Aminosäureseitenketten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Effekten führt.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)cyclobutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogen substitution on the phenyl ring alters electronic properties, lipophilicity, and molecular weight. Key analogs include:

- The fluoro-bromo analog () demonstrates how additional halogens can further modulate electronic properties and steric effects.

Phenyl-Substituted Cyclobutane Amines

Removing the halogen or altering the phenyl group’s position affects reactivity and applications:

- Ring Size Effects : Cyclopropane derivatives (e.g., 1-(3-Bromophenyl)cyclopropanamine) exhibit greater ring strain compared to cyclobutane analogs, which may influence stability and synthetic accessibility .

Substituent Variations and Stereochemistry

- Methyl-Substituted Analogs : 3-Methylcyclobutan-1-amine (CAS 89381-06-6, C₅H₁₁N, MW 85.15) lacks the aromatic system, resulting in significantly lower molecular weight and altered solubility .

- Stereoisomerism : highlights the existence of cis and trans isomers of this compound, which could exhibit divergent biological activities or crystallization behaviors.

Biologische Aktivität

3-(3-Bromophenyl)cyclobutan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and a bromophenyl substituent. This compound is being studied for its potential biological activities, particularly in the context of neuropharmacology and as a precursor for various synthetic derivatives.

Structural Characteristics

The structure of this compound can be described as follows:

- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity and potential interactions with biological targets.

- Bromophenyl Group : The presence of a bromine atom on the phenyl ring may enhance lipophilicity and influence binding interactions with biological macromolecules.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- CNS Activity : Some derivatives have shown potential as central nervous system (CNS) agents, possibly acting on neurotransmitter systems such as serotonin and dopamine. The structural features of cyclobutane derivatives can lead to unique interactions with receptors involved in mood regulation and cognitive function.

- Antitumor Activity : Certain analogs have been investigated for their anticancer properties, showing efficacy in inhibiting tumor cell proliferation through mechanisms that may involve apoptosis or cell cycle arrest.

Case Studies

- Neuropharmacological Studies : A study conducted on related cyclobutane derivatives demonstrated their ability to modulate neurotransmitter release in vitro. These findings suggest that this compound could potentially influence synaptic transmission and neuronal excitability.

- Anticancer Research : Research has indicated that compounds with similar structures can inhibit specific cancer cell lines. For instance, a derivative of cyclobutane was shown to induce apoptosis in breast cancer cells, highlighting the potential therapeutic applications of this class of compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. Key findings include:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound, often involving cyclization reactions that yield high purity and yield.

- Biological Assays : Preliminary biological assays have shown promising results in terms of cytotoxicity against cancer cell lines, with IC50 values indicating significant activity at micromolar concentrations.

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 227.10 g/mol |

| LogP (Octanol-Water Partition Coefficient) | Estimated logP value indicates moderate lipophilicity |

| Biological Activity | Potential CNS effects; anticancer activity |

| IC50 (Cancer Cell Lines) | Varies; typically in the micromolar range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.